6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a synthetic organic compound belonging to the tetrahydroisoquinoline family. It serves as a crucial building block in synthesizing various biologically active compounds, including potential pharmaceuticals and research tools. Its significance in scientific research stems from its versatile reactivity and its structural similarity to naturally occurring alkaloids, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. [, , , , ]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula and a molecular weight of 209.25 g/mol. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound is particularly noteworthy due to its interactions with sigma receptors, making it a subject of interest in medicinal chemistry and pharmacology .
The compound is classified under isoquinoline derivatives and is recognized for its potential in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology. Its structure features two methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline framework, contributing to its biological activity . The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BLDpharm .
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several methods:
The reaction conditions typically involve refluxing in solvents such as acetonitrile or other inert atmospheres to ensure high yields and purity. The yield can vary based on the specific method employed but has been reported as high as 80% in some cases .
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol includes:
The InChI key for this compound is CEIXWJHURKEBMQ-UHFFFAOYSA-N, which provides a standardized way to represent its chemical structure digitally .
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can undergo various chemical reactions:
The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.
The primary mechanism of action for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with sigma receptors—specifically the sigma-2 receptor. This receptor plays a significant role in various biological processes including tumor growth regulation and apoptosis .
Research indicates that compounds with similar structures have been utilized in tumor imaging and cancer therapeutics due to their selective binding properties at sigma receptors . This highlights their potential utility in developing targeted cancer treatments.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol has several applications in scientific research:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring condensed with a piperidine ring bearing two ortho-methoxy substituents. The 4-ol derivative introduces a hydroxyl group at the C4 position, enhancing hydrogen-bonding capacity and stereoelectronic properties. This moiety serves as a bioisostere for natural neurotransmitters like dopamine, enabling optimized interactions with G-protein-coupled receptors (GPCRs) and ion channels. The methoxy groups at C6 and C7 critically influence σ2 receptor selectivity by modulating lipophilicity and steric bulk, with Ki values for σ2 often <10 nM when paired with optimal pharmacophores [1] [5]. The hydroxyl group at C4 enables chiral synthesis, allowing exploration of stereospecific receptor binding—a feature leveraged in asymmetric syntheses via Petasis reactions or Pomeranz–Fritsch–Bobbitt cyclizations [8].
Table 1: Structural Features and Bioisosteric Applications of 6,7-Dimethoxy-THIQ Derivatives
Structural Feature | Role in Molecular Recognition | Bioisosteric Replacements |
---|---|---|
6,7-Dimethoxy groups | Enhances σ2 receptor affinity via hydrophobic pocket filling | Ethylenedioxy, methylenedioxy |
Tetrahydroisoquinoline core | Mimics tyrosine-derived neurotransmitters | β-Carboline, 1,2,3,4-tetrahydro-β-carboline |
C4-Hydroxyl group | Facilitates H-bonding with Asp110 in D3R | Amide, amine, fluorinated alcohol |
Protonatable nitrogen | Forms salt bridges with conserved aspartate (e.g., Asp110 in D3R) | Quaternary ammonium, guanidine |
The therapeutic exploration of THIQs originated in neuropharmacology with alkaloids like papaverine (from Papaver somniferum), which demonstrated vasodilatory and spasmolytic effects. The 6,7-dimethoxy-THIQ scaffold emerged as pivotal in the 1990s when high σ2 receptor densities were identified in proliferating tumor cells (10-fold > quiescent cells) [1]. This spurred development of THIQ-based σ2 ligands like 9f (Ki σ2 = 7.45 nM, σ1/σ2 = 395) for tumor imaging via PET/SPECT [6] [5]. Concurrently, hybrid analogs incorporating indole or benzamide motifs revealed dual P-glycoprotein (P-gp) modulation, crucial for overcoming multidrug resistance in oncology [1] . In neuropharmacology, C4-hydroxylation enabled D3R targeting, exemplified by rigidified o-xylenyl derivatives showing Ki < 4 nM for D3R [9]. Historical milestones include:
The 6,7-dimethoxy-THIQ-4-ol scaffold uniquely interfaces with dopaminergic and sigma receptor systems:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8